N-(5-Chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The presence of chloro and methoxy groups may influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea
- N-(5-Methoxy-2-chlorophenyl)-N’-(3,4-dichlorophenyl)urea
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific arrangement of chloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
401586-34-3 |
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Molecular Formula |
C14H11Cl3N2O2 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-21-13-5-2-8(15)6-12(13)19-14(20)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
ZYKXFGUTFYEAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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